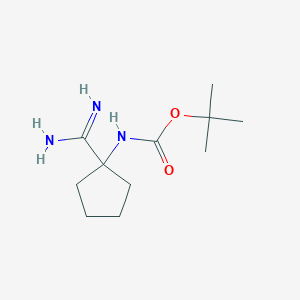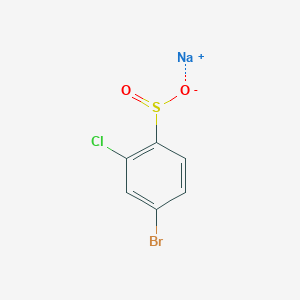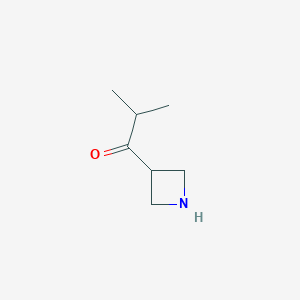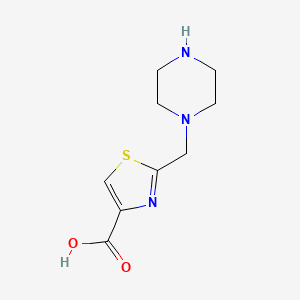
5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromopropyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole typically involves the alkylation of 1-methyl-1H-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form triazole N-oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted triazoles
- Triazole N-oxides
- Dihydrotriazoles
Applications De Recherche Scientifique
Chemistry: 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex triazole derivatives.
Biology: In biological research, this compound is used to study the effects of triazole derivatives on enzyme activity and protein interactions. It is also employed in the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential use in the treatment of fungal infections due to its triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions and other cofactors, affecting the function of metalloenzymes.
Comparaison Avec Des Composés Similaires
1-methyl-1H-1,2,4-triazole: Lacks the bromopropyl group, making it less reactive in substitution reactions.
5-(3-chloropropyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-(3-iodopropyl)-1-methyl-1H-1,2,4-triazole: Contains an iodine atom, which can undergo different types of substitution reactions compared to the bromine analog.
Uniqueness: The presence of the bromopropyl group in 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole makes it a versatile intermediate for various chemical transformations. Its reactivity and ability to form covalent bonds with nucleophiles make it valuable in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H10BrN3 |
|---|---|
Poids moléculaire |
204.07 g/mol |
Nom IUPAC |
5-(3-bromopropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10BrN3/c1-10-6(3-2-4-7)8-5-9-10/h5H,2-4H2,1H3 |
Clé InChI |
KXWSDWFVFXTURR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)


![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)








